Product packaging for Zinc diacetate, ammoniate(Cat. No.:CAS No. 68213-77-4)

Zinc diacetate, ammoniate

Cat. No.: B13762216
CAS No.: 68213-77-4
M. Wt: 201.5 g/mol
InChI Key: OELBWGDMKHUKCU-UHFFFAOYSA-M
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Description

Zinc diacetate, ammoniate ( 68213-77-4) is an ionic complex with the molecular formula C4H10NO4Zn+ and a molecular weight of 201.506 g/mol . It is a key compound in agricultural and biomedical research. In agriculture, it is valued for its high solubility and serves as an effective micronutrient source in liquid fertilizers and foliar applications . Studies on crops like timothy have demonstrated that foliar application can significantly improve seed yield, thousand-seed weight, and germination capacity, highlighting its role as a plant biostimulant . Its mechanism involves forming stable, aqueous ammoniacal solutions that allow for efficient zinc delivery to plants, addressing zinc deficiency in soils . In biomedical research, the compound's mechanism of action is linked to the zinc ion's ability to induce metallothionein synthesis in enterocytes and hepatocytes . This protein has a high affinity for copper, sequestering dietary copper within intestinal cells and facilitating its fecal excretion as the cells are shed. This mechanism is fundamental to investigating new therapeutic approaches for Wilson's disease, a disorder of copper overload . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10NO4Zn+ B13762216 Zinc diacetate, ammoniate CAS No. 68213-77-4

Properties

CAS No.

68213-77-4

Molecular Formula

C4H10NO4Zn+

Molecular Weight

201.5 g/mol

IUPAC Name

azanium;zinc;diacetate

InChI

InChI=1S/2C2H4O2.H3N.Zn/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H3;/q;;;+2/p-1

InChI Key

OELBWGDMKHUKCU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Zinc Diacetate Ammoniate Complexes

Solution-Phase Precipitation Techniques

Solution-phase methods are widely employed for the synthesis of zinc diacetate ammoniate complexes, offering excellent control over reaction conditions. These techniques typically involve the dissolution of a zinc precursor, such as zinc acetate (B1210297), in a suitable solvent, followed by the introduction of an ammonia (B1221849) source to induce complexation and precipitation.

In aqueous media, the synthesis of zinc diacetate ammoniate involves a delicate interplay between ammine complex formation and hydrolysis. When zinc acetate is dissolved in an aqueous ammonia solution, the zinc ions (Zn²⁺) are coordinated by ammonia molecules to form various zinc ammine complexes. rsc.org A common synthetic route involves dissolving zinc acetate dihydrate in aqueous ammonia, which leads to the formation of a stable ionic complex of water, zinc, ammonium (B1175870), and acetate ions. google.com

The reaction can be initiated by mixing glacial acetic acid with water, followed by the slow addition of aqueous ammonia. Zinc oxide is then added to this solution, dissolving rapidly to form a stock solution with a pH that can be as high as 11.4. In the presence of excess ammonia, the formation of the tetraamminezinc complex, [Zn(NH₃)₄]²⁺, is favored. rsc.org However, zinc is an amphoteric element, and without sufficient coordinating ligands, it can precipitate as zinc hydroxide (B78521), Zn(OH)₂, at near-neutral pH values. nih.gov At higher pH levels, hydrolysis and condensation reactions can lead to the formation of zinc oxide. nih.gov The controlled formation of the desired ammine complex, therefore, relies on managing the equilibrium between complexation and hydrolysis.

The choice of solvent significantly impacts the synthesis of zinc diacetate ammoniate complexes, influencing product yield, morphology, and even the composition of intermediate species. While aqueous systems are common, alcoholic solvents like methanol (B129727) and ethanol (B145695) are also frequently used.

A direct synthesis of diamminediacetatozinc(II), [Zn(acetate)₂(NH₃)₂], has been reported with a 100% yield by reacting zinc acetate dihydrate with aqueous ammonia in methanol. nih.gov The use of anhydrous ethanol has been documented in the synthesis of related zinc acetate-amine complexes, such as [Zn(acetate)₂(ethylenediamine)₂]. nih.gov The solvent mixture can affect not only the final product but also the intermediate reaction stages. sabanciuniv.edu For instance, in the synthesis of cobalt-doped zinc oxide from acetate precursors, ethanol/water mixtures were found to influence the crystal shape and twin formation of the resulting oxide phase, which proceeds through basic salt intermediates. sabanciuniv.edu The lower solubility of metal acetates in ethanol can help avoid local oversaturation, leading to more homogeneous reaction conditions. sabanciuniv.edu

Solvent SystemTypical PrecursorsObserved Influence on ProductReference
Methanol/Aqueous AmmoniaZinc acetate dihydrateReported to produce [Zn(acetate)₂(NH₃)₂] with a 100% yield as a white powder. nih.gov nih.gov
Anhydrous EthanolZinc acetate dihydrate, various aminesUsed to synthesize various [Zn(acetate)₂(amine)ₓ] complexes, yielding cream-colored or white powders. nih.gov nih.gov
Ethanol/Water MixtureZinc acetate, cobalt acetateInfluences crystal shape and twin formation of the resulting oxide phase by affecting intermediate basic salt stages. sabanciuniv.edu sabanciuniv.edu
Aqueous AmmoniaZinc acetate, Zinc oxide, Acetic acidForms a single-phase homogeneous basic solution of an ionic complex. google.com The pH is typically high (e.g., 11.4), favoring complex formation. google.com

The pH of the reaction medium and the concentration of precursors (zinc acetate and ammonia) are critical parameters that dictate the reaction pathways and the characteristics of the final product. The pH, which is directly influenced by the concentration of ammonia or other bases, governs the speciation of zinc in the solution.

A higher pH generally encourages the formation of zinc hydroxide [Zn(OH)₂], which can act as an intermediate in the formation of zinc oxide. researchgate.net In titration-based synthesis experiments, the transition from layered basic zinc acetate to zinc oxide was clearly observed as the pH was carefully controlled through the addition of an ammonia solution. researchgate.net The reaction is often complete when a stable pH is reached, for instance, around 6.0. researchgate.net

The concentration of the precursors also has a profound effect. Studies on the synthesis of ZnO nanorods from zinc acetate have shown that increasing the ammonia concentration causes the resulting nanostructures to become more rounded, fatter, and form a more compact film. researchgate.net Similarly, the molarity of the precursor solution can influence the dimensions of the resulting nanorods, with sizes tending to increase at higher precursor concentrations. The interplay between temperature, pH, and reactant concentration is complex, as temperature can affect both the reaction kinetics and the pH of the solution. researchgate.net

ParameterEffect on Reaction Pathway and ProductReference
pH Higher pH (increased ammonia concentration) promotes the formation of Zn(OH)₂ as an intermediate. researchgate.net Precise pH control is crucial for transitioning between intermediate phases (e.g., basic salts) and the final product. researchgate.net researchgate.netresearchgate.net
Precursor Concentration Higher concentrations of zinc acetate and ammonia can lead to changes in product morphology, such as the formation of fatter, more compact structures. researchgate.net Nanoparticle/nanorod dimensions often increase with higher precursor molarities. researchgate.net

Solid-State Synthesis and Transformation Processes

Solid-state methods provide an alternative route to synthesizing zinc-ammine complexes and their derivatives, often involving transformations induced by external stimuli like humidity or through internal molecular rearrangements.

Zinc ammine complexes can undergo significant transformations in the solid state when exposed to atmospheric moisture. An aerial humidity-induced solid-phase hydrolytic transformation has been described for the related compound [Zn(NH₃)₄]MoO₄·2H₂O. mdpi.com In this process, the solid material reacts with water molecules from the air, leading to the formation of a coordination polymer. mdpi.com The proposed mechanism involves the successive substitution of ammonia ligands by water molecules, which is accompanied by the release of ammonia gas. mdpi.com This type of reaction demonstrates that the solid-state structure of these ammine complexes is not inert and can be chemically altered by ambient conditions. The thermal behavior of zinc acetate is also dramatically changed by the presence of water vapor, which can facilitate the formation of zinc oxide at lower temperatures than in a dry atmosphere. osti.gov

Interestingly, hydrolysis of zinc ammine complexes can occur in the solid phase even in the absence of external aerial humidity. mdpi.com This phenomenon, termed "self-hydrolysis" or quasi-intramolecular hydrolysis, relies on water molecules that are already present within the crystal lattice, often in a "caged" or enclathrated state rather than as conventional water of crystallization. mdpi.com

In the case of [Zn(NH₃)₄]MoO₄·2H₂O, the enclathrated water molecules can act as reactants. mdpi.com The mechanism is believed to involve the substitution of ammonia ligands by these internal water molecules, leading to the release of ammonia and the formation of a hydrolyzed product. mdpi.com The final ammonia ligand can be so strongly bound that it becomes protonated by a water ligand instead of leaving the coordination sphere. mdpi.com This demonstrates a unique solid-state reaction pathway where the compound provides its own reactant for transformation.

Green Chemistry Approaches in Complex Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coordination complexes, including zinc diacetate ammoniate. This approach emphasizes the use of environmentally benign solvents, readily available and less hazardous starting materials, and energy-efficient processes. The synthesis of zinc-ammoniate species often utilizes water as a solvent, which is a prime example of a green chemistry practice.

Key aspects of green chemistry in this context include:

Use of Safer Solvents: Aqueous routes are preferred, minimizing the need for volatile organic compounds (VOCs).

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product.

Environmentally Friendly Precursors: The use of stable and less toxic precursors like zinc oxide and zinc acetate dihydrate is favored. nih.govmdpi.com These compounds are water-soluble, enabling greener synthesis pathways. mdpi.com Zinc oxide, in particular, is noted for being an environmentally friendly material. nih.gov

By focusing on these principles, chemists can produce zinc diacetate ammoniate complexes while reducing the environmental impact of the synthesis process.

Directed Synthesis of Specific Zinc-Ammoniate Species for Tailored Applications

The controlled synthesis of specific zinc-ammoniate species is crucial for their application in various fields, such as in the preparation of zinc oxide (ZnO) nanomaterials. nih.gov The stoichiometry of the complex, particularly the number of ammonia ligands, can be directed by carefully selecting the starting materials and reaction parameters like temperature and molar ratios of reactants.

One common and direct method involves the reaction of zinc oxide (ZnO) with acetic acid and ammonia. This route is advantageous as zinc oxide is an inexpensive and readily available precursor. nih.gov The process typically involves the initial formation of zinc acetate in solution, which then complexes with ammonia.

A representative synthesis involves preparing a stock solution of zinc acetate in aqueous ammonia. This is achieved by first reacting glacial acetic acid with water, followed by the slow addition of anhydrous liquid ammonia while controlling the temperature. Zinc oxide is then gradually added to this cooled solution, dissolving rapidly to form a solution of the zinc diacetate ammoniate complex. The reaction can be summarized as the dissolution of ZnO in an ammonium acetate solution. google.com

Table 1: Synthesis Parameters using Zinc Oxide Route

Parameter Value / Description Source
Zinc Precursor Zinc Oxide (ZnO) google.com
Acid Glacial Acetic Acid
Ammonia Source Anhydrous Liquid Ammonia / Aqua Ammonia google.com
Solvent Water
Key Steps 1. Mix acetic acid and water. 2. Add ammonia (cool to 25-50°C). 3. Cool solution to 10°C. 4. Slowly add ZnO (maintain temp <25°C).
Observation Rapid dissolution of zinc oxide.

| Resulting Solution | A homogeneous basic solution of an ionic complex of water, zinc, ammonium, and acetate ions. | google.com |

This method allows for the production of solutions with a high concentration of the zinc complex, suitable for various industrial applications. google.com For instance, a product containing 17.5 wt. percent zinc can be formed by neutralizing a solution of glacial acetic acid and water with ammonia, followed by the addition of zinc oxide. google.com

An alternative and widely used laboratory-scale synthesis employs zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O] as the zinc source. This precursor is an air-stable, water-soluble solid, making it convenient and safer to handle. mdpi.com The reaction with aqueous ammonia directly yields the zinc diacetate ammoniate complex.

A specific example is the synthesis of diamminediacetatozinc(II), [Zn(CH₃COO)₂(NH₃)₂]. In this procedure, zinc acetate dihydrate is dissolved in a mixture of aqueous ammonia and methanol. nih.gov The solution is stirred for an extended period, after which the solvent is evaporated to yield the product as a white powder. nih.gov This method has been reported to produce a quantitative yield. nih.gov

Table 2: Synthesis and Characterization of [Zn(CH₃COO)₂(NH₃)₂]

Parameter Value / Description Source
Zinc Precursor Zinc Acetate Dihydrate nih.gov
Ammonia Source Aqueous Ammonia (28%) nih.gov
Solvent Methanol nih.gov
Reaction Time 6 days nih.gov
Post-Processing Evaporation to dryness, dried at 100°C in NH₃ flow. nih.gov
Yield 100% nih.gov
Appearance White powder nih.gov
Melting Point 140-148°C nih.gov
Elemental Analysis (Calculated) C: 22.09%; H: 5.56%; N: 12.88% nih.gov

| Elemental Analysis (Found) | C: 22.23%; H: 5.55%; N: 12.35% | nih.gov |

This synthetic route is straightforward and provides a high-purity product, making it suitable for research purposes and as a precursor for materials synthesis, such as the preparation of zinc oxide powders. iaea.org

Structural Elucidation and Advanced Spectroscopic Investigations of Zinc Diacetate Ammoniate Complexes

X-ray Diffraction (XRD) Analysis for Crystalline Phase Identificationresearchgate.netnih.govresearchgate.netfzu.czspringernature.com

X-ray diffraction stands as a cornerstone technique for the structural analysis of crystalline materials, providing fundamental insights into the atomic arrangement within a crystal lattice. e3s-conferences.org For zinc diacetate ammoniate complexes, both powder and single-crystal XRD methods are employed to gain a complete picture of their solid-state structure.

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique utilized for the identification of crystalline phases and the assessment of material purity in bulk samples. fzu.czspringernature.com The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline compound. researchgate.net By comparing the experimental PXRD pattern of a synthesized zinc diacetate ammoniate complex to standard patterns from databases like the Joint Committee of Powder Diffraction Standards (JCPDS), one can confirm the phase identity. nih.govnih.gov

The synthesis of zinc oxide (ZnO) nanoparticles from [Zn(acetate)₂(amine)ₓ] precursors often involves PXRD analysis to confirm the formation of the desired wurtzite ZnO phase. mdpi.comboisestate.edu The broadening of the diffraction peaks in the PXRD pattern can also be used to estimate the average crystallite size of the nanoparticles via the Scherrer equation. e3s-conferences.orgnih.gov

Parameter Description
2θ (degrees) The angle between the incident X-ray beam and the detector.
d-spacing (Å) The distance between parallel crystallographic planes.
Relative Intensity (%) The intensity of a diffraction peak relative to the most intense peak.

For instance, the crystalline structure of related zinc acetate (B1210297) amine complexes has been determined using this method. In the case of [Zn(acetate)₂(en)] (where 'en' is ethylenediamine), single-crystal XRD revealed a tetrahedral geometry around the d¹⁰ zinc center. nih.gov The Zn-N bond distance was determined to be 2.0739(13) Å, and the N1-Zn1-N1A angle was found to be 85.57(8)°, a deviation from the ideal tetrahedral angle of 109.5° due to the geometric constraints of the bidentate ethylenediamine (B42938) ligand. nih.gov Similar detailed structural information can be obtained for zinc diacetate ammoniate.

Parameter Value for [Zn(acetate)₂(en)]
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)16.148(3)
b (Å)6.8454(14)
c (Å)9.774(2)
β (°)114.536(3)
Volume (ų)982.5(3)
Z4

Vibrational Spectroscopy (IR and Raman) for Ligand Environment Characterizationfzu.cz

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the chemical bonds and functional groups present in a molecule. chemicalbook.com By analyzing the vibrational modes, one can characterize the coordination environment of the zinc ion and the nature of the acetate and ammonia (B1221849) ligands.

In the FT-IR spectrum of zinc acetate, characteristic peaks are observed for the carboxylate group (COO⁻). The asymmetric and symmetric stretching vibrations of the COO⁻ group are particularly informative. researchgate.net For zinc acetate, these bands appear around 1564 cm⁻¹ and 1441 cm⁻¹, respectively. researchgate.net The positions of these bands can shift upon coordination of ammonia, providing insight into the changes in the electronic environment of the acetate ligands. The presence of coordinated ammonia would also give rise to characteristic N-H stretching and bending vibrations.

Raman spectroscopy offers complementary information. For zinc acetate dihydrate, Raman spectra have been recorded, showing characteristic C-C and C-O stretching frequencies. ias.ac.in A key advantage of Raman spectroscopy is its ability to probe low-frequency modes, which can provide information about the Zn-N and Zn-O stretching vibrations, directly characterizing the coordination sphere of the zinc atom. researchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Compound
COO⁻ asymmetric stretch~1564Zinc Acetate researchgate.net
COO⁻ symmetric stretch~1441Zinc Acetate researchgate.net
Zn-O vibration~489Zinc Oxide researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Informationresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For zinc diacetate ammoniate, ¹H NMR spectroscopy can be used to confirm the presence of both the acetate and ammonia ligands.

In the ¹H NMR spectrum of [Zn(acetate)₂(NH₃)₂] in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), distinct signals for the protons of the acetate groups and the ammonia ligands are expected. A reported synthesis of this compound shows a singlet at approximately 1.74 ppm corresponding to the six equivalent protons of the two acetate methyl groups (OOCCH₃), and a singlet at around 2.88 ppm for the six protons of the two coordinated ammonia molecules (NH₃). nih.gov The integration of these signals would be expected to be in a 1:1 ratio, consistent with the stoichiometry of the complex.

While ⁶⁷Zn is an NMR-active nucleus, its low sensitivity and quadrupolar nature result in broad lines, making it challenging to observe with standard high-resolution NMR spectrometers, especially for larger complexes. huji.ac.il Therefore, ¹H NMR is the more commonly employed NMR technique for routine characterization of these types of compounds.

Proton Environment Chemical Shift (δ, ppm) Solvent
OOCCH₃~1.954CD₃OD (for a related complex) nih.gov
NH₃~2.88DMSO-d₆ nih.gov

Electron Spin Resonance (ESR) Spectroscopy in Doped Systems for Local Environment Probingfzu.cz

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. Since zinc(II) has a d¹⁰ electron configuration and is therefore diamagnetic, pure zinc diacetate ammoniate is ESR-silent. However, ESR can be a powerful tool for probing the local environment of the zinc site by intentionally doping the material with a small amount of a paramagnetic ion, such as manganese(II) or nickel(II). bau.edu.trresearchgate.netaps.org

When a paramagnetic ion substitutes for a zinc ion in the crystal lattice, the ESR spectrum of the dopant ion is sensitive to the symmetry and nature of its immediate surroundings. researchgate.netresearchgate.net The g-factor and hyperfine coupling constants obtained from the ESR spectrum can provide detailed information about the coordination geometry and the degree of covalency of the bonds between the metal center and the surrounding ligands. bau.edu.tr For example, the ESR spectrum of Mn²⁺-doped zinc sulfide (B99878) nanocrystals shows a characteristic six-line hyperfine splitting pattern, which confirms that the Mn²⁺ ions have been incorporated into the ZnS host lattice. researchgate.net A similar approach could be applied to zinc diacetate ammoniate to study the local structure around the zinc centers.

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) for Decomposition Pathwaysresearchgate.netfzu.czbau.edu.trnih.gov

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of zinc diacetate ammoniate complexes. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) measures the difference in temperature between a sample and a reference material. researchgate.netresearchgate.netresearchgate.net

The TGA curve of a zinc diacetate ammoniate complex is expected to show distinct mass loss steps corresponding to the sequential removal of the ligands. Typically, the more volatile ligands, such as ammonia, will be lost at lower temperatures, followed by the decomposition of the acetate groups at higher temperatures. nih.govcore.ac.uk The final decomposition product is typically zinc oxide (ZnO). researchgate.netresearchgate.net

For example, the thermal decomposition of zinc acetate dihydrate proceeds in multiple steps, with the loss of water molecules occurring first, followed by the decomposition of the anhydrous zinc acetate to form ZnO at around 300°C. core.ac.ukresearchgate.net The presence of coordinated ammonia in the complex will introduce additional decomposition steps. By analyzing the temperature ranges and the percentage of mass loss for each step, the decomposition pathway can be elucidated. nih.gov DTA curves will show endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition processes. researchgate.net

Decomposition Step Temperature Range (°C) Evolved Species
Loss of adsorbed/coordinated water< 200H₂O nih.gov
Loss of ammoniaVariable, typically lower than acetateNH₃ core.ac.uk
Decomposition of acetate~250 - 350CH₃COOH, CO₂, acetone (B3395972) nih.govcore.ac.uk
Formation of final product> 300ZnO

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis of Derived Materials

The morphological and nanostructural characteristics of materials derived from zinc diacetate ammoniate complexes are pivotal in determining their physical and chemical properties. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for visualizing the intricate details of these materials at the micro and nanoscale.

SEM provides high-resolution images of the sample's surface, revealing its topography and morphology. In the context of materials synthesized from zinc diacetate ammoniate precursors, such as zinc oxide (ZnO), SEM analysis has been instrumental in identifying a variety of morphologies. These include hexagonal plates, rods, and needles, with the final structure often being influenced by the specific amine used in the precursor complex and the synthesis conditions. bohrium.commdpi.com For instance, slow precipitation from high-temperature solutions tends to produce micron-scale particles with well-defined shapes. mdpi.comnih.gov

Table 1: Morphological and Nanostructural Analysis of ZnO Derived from Zinc-Acetate-Amine Precursors To view the data, click on the headers to sort or use the search bar to filter.

Precursor AmineSynthesis ConditionObserved Morphology (SEM)Average Particle Size (TEM)
Tris(hydroxymethyl)aminomethaneSlow precipitation at 95 °CHexagonal plates20 ± 4 nm (rapid precipitation)
2-ThiazolamineSlow precipitation at 95 °CRods34 ± 9 nm (rapid precipitation)
HydrazineSlow precipitation at 95 °CNeedles27 ± 7 nm (rapid precipitation)
EthylenediamineSlow precipitation at 95 °C-45 ± 7 nm (rapid precipitation)

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. chalcogen.ro For materials derived from zinc diacetate ammoniate, XPS is crucial for analyzing the surface chemistry. nih.gov The technique can confirm the presence of zinc and oxygen and provide information on their oxidation states. researchgate.net For instance, the binding energy of the Zn 2p3/2 peak is typically observed around 1022 eV, which is characteristic of Zn(II). researchgate.netrsc.org The O 1s spectrum of ZnO can be more complex, sometimes showing multiple peaks that may be attributed to Zn-O bonds, surface hydroxyl groups, or other oxygen-containing species. chalcogen.rothermofisher.com

X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides information about the electronic structure and coordination geometry of the absorbing atom. youtube.com For zinc-containing materials, Zn K-edge XANES is particularly informative. nih.gov The position and features of the absorption edge can reveal details about the local environment of the zinc atoms. osti.gov For example, the energy of the absorption edge is sensitive to the coordination number of zinc, with tetrahedrally coordinated zinc generally showing an edge at a lower energy than octahedrally coordinated zinc. osti.gov The shape and intensity of the pre-edge and main-edge features in the XANES spectrum can serve as a fingerprint for the specific coordination environment of the zinc atoms in the derived materials. osti.govresearchgate.net

Table 2: Spectroscopic Data for Materials Derived from Zinc Diacetate Ammoniate To view the data, click on the headers to sort or use the search bar to filter.

TechniqueParameterTypical Value/ObservationInformation Obtained
XPSZn 2p3/2 Binding Energy~1022 eVConfirms Zn(II) oxidation state
XPSO 1s Binding EnergyMultiple peaks possibleIndicates different oxygen species (e.g., lattice O, -OH)
XANESZn K-edge PositionShifts with coordination numberDistinguishes between tetrahedral and octahedral coordination
XANESPre-edge FeaturesIntensity varies with geometryProvides insight into the local symmetry of the Zn site

Coordination Chemistry and Ligand Interaction Dynamics Within Zinc Acetate Ammonia Systems

Nature of Zinc(II) Coordination Geometries and Numbers

The zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit ligand-field stabilization energy, which allows it to flexibly adopt various coordination geometries. libretexts.orgnih.gov This flexibility facilitates rapid ligand exchange and allows the coordination sphere to be determined by a balance of factors like ligand size, charge, and concentration. libretexts.orgnih.gov The most common coordination numbers for zinc(II) are four, five, and six. libretexts.orgresearchgate.net

Four-coordination: This is the most prevalent coordination number for zinc, typically resulting in a tetrahedral geometry. researchgate.netwikipedia.org In anhydrous zinc acetate (B1210297), the zinc atom is tetrahedrally coordinated to four oxygen atoms from bridging acetate ligands, forming a polymeric structure. atamanchemicals.comwikipedia.org The formation of the tetraammine zinc(II) complex, [Zn(NH₃)₄]²⁺, from the hydrated zinc ion also results in a tetrahedral geometry, involving a change from an octahedral arrangement. ijtsrd.comquora.com

Five-coordination: Five-coordinate complexes, often with trigonal bipyramidal or square pyramidal geometries, are also known, particularly with sterically demanding or specific polydentate ligands. wikipedia.org

Six-coordination: Octahedral geometry is common for six-coordinate zinc(II) complexes. wikipedia.org For instance, in zinc acetate dihydrate, the zinc ion is octahedrally coordinated, with both acetate groups acting as bidentate ligands and two water molecules completing the coordination sphere. atamanchemicals.comwikipedia.org The hydrated zinc ion in aqueous solution, [Zn(H₂O)₆]²⁺, is also octahedral. wikipedia.org

Seven-coordination: While less common, seven-coordination has been observed in specific complexes, such as with nicotinamide (B372718) and acetate ligands, resulting in a distorted pentagonal bipyramidal geometry. lew.ro

The adaptability of Zinc(II) allows for the existence of multiple coordination geometries, often in equilibrium, depending on the specific ligands and environmental conditions.

Table 1: Common Coordination Geometries of Zinc(II) in Acetate and Ammonia (B1221849) Systems
Coordination NumberGeometryExample Compound/ComplexReference
4TetrahedralAnhydrous Zinc Acetate, [Zn(NH₃)₄]²⁺ atamanchemicals.comwikipedia.orgijtsrd.com
6OctahedralZinc Acetate Dihydrate, [Zn(H₂O)₆]²⁺ wikipedia.orgatamanchemicals.comwikipedia.org
5Trigonal Bipyramidal[Zn₃(acac)₆] (trimer) wikipedia.org
7Pentagonal Bipyramidal[Zn(ac)₂(H₂O)₂(na)] lew.ro

Chelation Properties of Acetate and Amine Ligands

Both acetate and ammonia (an amine ligand) play crucial roles in the coordination sphere of zinc(II), but they interact through different mechanisms.

The acetate ion (CH₃COO⁻) is an oxygen-donor ligand that can coordinate to a metal center in several ways. ijtsrd.com In zinc complexes, it frequently acts as a bidentate ligand, where both oxygen atoms of the carboxylate group bind to the zinc ion, forming a stable chelate ring. lew.roajol.info This bidentate chelation is observed in zinc acetate dihydrate, where it contributes to the octahedral geometry. atamanchemicals.com Acetate can also act as a bridging ligand, connecting two zinc centers, as seen in the polymeric structure of anhydrous zinc acetate. atamanchemicals.comwikipedia.org

Ammonia (NH₃) is a neutral, monodentate nitrogen-donor ligand. quora.com It forms a coordinate covalent bond with the zinc(II) ion by donating the lone pair of electrons from the nitrogen atom into the empty sp³ hybrid orbitals of the Zn²⁺ ion. quora.com It does not chelate but can displace other ligands, such as water, from the coordination sphere to form ammine complexes like the stable tetraammine zinc(II) ion, [Zn(NH₃)₄]²⁺. ijtsrd.comstudy.com

Influence of Ammonia and Ammonium (B1175870) Ions on Zinc Speciation in Solution

In aqueous solutions of zinc acetate, the zinc ion primarily exists as the hydrated species, [Zn(H₂O)₆]²⁺. The introduction of ammonia and ammonium ions drastically alters the chemical equilibrium and the speciation of zinc.

Ligand Exchange Mechanisms and Kinetic Studies

Zinc(II) complexes are characterized by their high lability, meaning they undergo rapid ligand exchange reactions. nih.govscielo.org.mx This is a consequence of the filled d-shell, which results in no electronic barrier to ligand substitution. nih.gov The exchange of ligands in the coordination sphere of zinc is often very fast, with rate constants approaching the diffusion-controlled limit. scielo.org.mx

The formation of [Zn(NH₃)₄]²⁺ in an aqueous solution is a classic example of a ligand exchange reaction, where ammonia molecules sequentially replace water molecules in the primary coordination sphere of the hydrated zinc ion. ijtsrd.com

Zn(H₂O)₆]²⁺ + 4NH₃ ⇌ [Zn(NH₃)₄]²⁺ + 6H₂O ijtsrd.com

While specific kinetic studies on the zinc-acetate-ammonia system are not extensively detailed in the provided results, the general principles of zinc chemistry suggest that the exchange between acetate, ammonia, and water ligands would be a dynamic and rapid process. The mechanism is likely associative or involves dissociative interchange, where the incoming ligand plays a role in the transition state. The rates of these substitution reactions are influenced by factors such as the concentration of the entering nucleophile (ligand) and steric hindrance. scielo.org.mx

Interplay between Acetate and Ammonia Ligands in Complex Stability

The stability of zinc complexes in a mixed-ligand system is a result of the cumulative effect of each ligand's binding affinity and the interactions between them. Ammonia forms a very stable complex with zinc, [Zn(NH₃)₄]²⁺, which has a high formation constant (Kf = 7.8 x 10⁸). pearson.com

Formation of Mixed-Ligand Zinc Complexes

Zinc(II) readily forms mixed-ligand complexes containing both acetate and ammonia (or other amine) ligands. ajol.infomdpi.com These compounds are often synthesized by reacting a zinc salt, like zinc acetate dihydrate, with a stoichiometric amount of the amine ligand in a suitable solvent. nih.gov

A general formula for such complexes is [Zn(acetate)₂(amine)ₓ], where x is typically 1 or 2. mdpi.comnih.govnih.gov For example, the synthesis of [Zn(acetate)₂(NH₃)₂] has been reported, created by reacting zinc acetate dihydrate with aqueous ammonia. nih.gov In these complexes, the acetate ions can remain coordinated to the zinc center, often in a bidentate fashion, alongside the ammonia molecules. ajol.info The resulting geometry can be tetrahedral or octahedral, depending on the stoichiometry and the nature of the ligands involved. ias.ac.inresearchgate.netias.ac.in The formation of these discrete, isolable precursor molecules is important in materials science, for instance, in the synthesis of zinc oxide (ZnO) nanoparticles, where the decomposition of these complexes influences the final product's morphology and properties. mdpi.comnih.govnih.gov

Table 2: Examples of Synthesized Zinc-Acetate-Amine Complexes
Compound FormulaAmine LigandCoordination Environment (Proposed/Determined)Reference
[Zn(acetate)₂(NH₃)₂]AmmoniaOctahedral (trans) proposed nih.gov
[Zn(acetate)₂(ethylenediamine)]Ethylenediamine (B42938)Crystalline structure determined mdpi.comnih.gov
[Zn(acetate)₂(tris)₂]Tris(hydroxymethyl)aminomethaneNot specified mdpi.com
[Zn(acetate)₂(benzylamine)₂]Benzylamine (B48309)Not specified nih.gov

Reactivity, Stability, and Transformation Pathways of Zinc Diacetate Ammoniate Complexes

Hydrolytic Stability and Decomposition Mechanisms

Zinc diacetate ammoniate complexes exhibit a notable reactivity towards water, undergoing hydrolytic decomposition. This process can be influenced by the presence of ambient moisture. A related complex, tetraamminezinc(II) molybdate (B1676688) dihydrate, demonstrates a "solid-phase 'self-hydrolysis'" where enclathrated water molecules induce a transformation. mdpi.com This process involves the successive substitution of ammonia (B1221849) ligands by water molecules, leading to the release of ammonia. mdpi.com A similar mechanism can be inferred for zinc diacetate ammoniate, where the presence of water, either from the surrounding environment or as hydration water, can initiate the displacement of ammonia and acetate (B1210297) ligands, leading to the formation of zinc hydroxide (B78521) or basic zinc acetate species.

The initial steps of hydrolysis in aqueous solutions containing similar tetraamminezinc cations involve the release of ammonia ligands. mdpi.com This liberation of ammonia increases the pH of the local environment by forming ammonium (B1175870) and hydroxide ions. mdpi.com Subsequently, zinc ions in the solution can react with hydroxide ions to precipitate less soluble basic salts. mdpi.com In the context of zinc diacetate ammoniate, this would likely lead to the formation of layered basic zinc acetates.

Thermal Decomposition Pathways and Products

The thermal decomposition of zinc diacetate ammoniate and related zinc-acetate-amine complexes is a critical process, particularly in the synthesis of zinc oxide (ZnO). When heated in the presence of air, these precursors decompose in multiple steps to ultimately yield ZnO. nih.gov The specific temperatures at which these decomposition events occur can be influenced by the nature of the amine ligand bound to the zinc acetate. nih.gov For instance, in a study of various [Zn(acetate)₂(amine)ₓ] complexes, the formation temperature of ZnO was found to be lowest for complexes containing ammonia and benzylamine (B48309). nih.gov

The decomposition process for similar zinc acetate-containing precursors has been observed to occur in distinct stages. For zinc acetate dihydrate, the initial mass loss below 100°C is attributed to the evolution of adsorbed water. core.ac.ukresearchgate.net The subsequent decomposition of the anhydrous zinc acetate occurs at higher temperatures, typically between 150°C and 300°C, yielding ZnO. core.ac.ukresearchgate.net Gaseous byproducts reported during the decomposition of zinc acetate and its derivatives include acetic acid, acetone (B3395972), and carbon dioxide. core.ac.uk In nitrogen-containing precursors, the evolution of ammonia and nitrogen oxides can also occur. core.ac.uk The final solid product of the thermal decomposition of zinc diacetate ammoniate under typical calcination conditions is zinc oxide.

ComplexDecomposition Temperature Range for ZnO FormationKey Gaseous ProductsFinal Solid Product
[Zn(acetate)₂(NH₃)₂]Relatively low, similar to benzylamine complex (exact temp. not specified) nih.govNH₃, H₂O, CO₂, CH₃COOH, Acetone (inferred) core.ac.ukZnO nih.gov
Zinc Acetate Dihydrate150°C - 300°C core.ac.ukresearchgate.netH₂O, CH₃COOH, Acetone, CO₂ core.ac.ukZnO researchgate.net

Role as Intermediate Species in Metal Oxide Formation

Zinc diacetate ammoniate and analogous complexes are frequently employed as intermediate species or precursors in the synthesis of zinc oxide. nih.gov The presence of both acetate and ammonia ligands plays a significant role in controlling the reaction chemistry that leads to the formation of ZnO, influencing nucleation, growth, and final morphology. nih.govnih.gov

The formation of zinc oxide from precursors like zinc diacetate ammoniate in solution is a multi-step process. In chemical bath deposition methods, the nucleation and growth of ZnO can proceed through the formation of intermediate species such as layered basic zinc salts (LBZs). nih.gov The concentration of ammonium acetate, a source of both ammonium and acetate ions, has been shown to be a critical factor in the growth mechanism. nih.gov

The morphology of the final zinc oxide nanostructures can be precisely controlled by manipulating the reaction conditions during the decomposition or precipitation of zinc diacetate ammoniate precursors. The concentration of ammonia, in particular, has a pronounced effect on the resulting ZnO morphology. researchgate.net For instance, increasing the ammonia concentration in a growth solution containing zinc acetate can lead to changes in the shape of ZnO nanorods, making them more rounded and compact. researchgate.net It can also influence the diameter and thickness of the nanostructures. researchgate.net

Similarly, the concentration of the zinc acetate precursor itself impacts the dimensions of the resulting ZnO nanorods. researchgate.netd-nb.info The interplay between the zinc source and the ammonia concentration allows for the tuning of particle size and aspect ratio. mdpi.com The acetate ions also play a role, as they can selectively bind to the Zn-rich (0001) polar surface of the growing ZnO crystal, influencing the growth direction and final shape. nih.gov By carefully controlling these parameters, a variety of ZnO morphologies, including hexagonal plates, rods, and needles, can be synthesized from zinc-acetate-amine precursors. mdpi.comboisestate.eduglobalauthorid.comboisestate.edu

Parameter VariedEffect on ZnO MorphologyResulting Morphologies
Increasing Ammonia ConcentrationQuasi-nanorods become more rounded and compact; diameter and thickness can decrease. researchgate.netRounded nanorods, compact films researchgate.net
Zinc Acetate ConcentrationInfluences diameter and thickness of nanorods. researchgate.netNanorods of varying dimensions researchgate.net
Precipitation Rate/TemperatureSlow precipitation at high temperatures can produce micron-scale particles with distinct shapes; rapid precipitation at lower temperatures yields smaller nanoparticles. mdpi.comHexagonal plates, rods, needles, nanoparticles mdpi.com

Solid-Phase Transformations and Topotactic Processes

The conversion of zinc diacetate ammoniate and related complexes to zinc oxide can also occur through solid-phase transformations. These processes are particularly relevant in the thermal decomposition of the solid precursor. The structural evolution of these materials upon heating involves phase transitions that ultimately lead to the formation of crystalline ZnO. rsc.orgresearchgate.net

In studies of similar zinc-organic complexes, such as those involving triethanolamine (B1662121) and acetate, in situ X-ray powder diffraction has been used to monitor the phase transitions during thermal treatment. rsc.orgresearchgate.net These studies reveal a sequence of structural changes as the precursor is heated, culminating in the formation of the stable wurtzite ZnO phase. rsc.orgresearchgate.net While specific topotactic relationships (where the crystal orientation of the product is determined by the orientation of the reactant) for zinc diacetate ammoniate are not extensively detailed in the provided search context, the transformation of layered basic zinc acetate (LBZA) films into nanocrystalline, porous ZnO films without significant morphological deformation suggests a degree of structural relationship between the precursor and the product. researchgate.net This preservation of morphology indicates that the transformation may proceed in a way that retains certain structural features of the parent material.

Theoretical and Computational Investigations of Zinc Diacetate Ammoniate Complexes

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and energetics of metal complexes. For zinc diacetate ammoniate, DFT studies are instrumental in elucidating the nature of the zinc-ammonia bond, the stability of different isomeric forms, and the mechanisms of ammonia (B1221849) adsorption on zinc-based materials.

While specific DFT studies focusing solely on the isomers of isolated zinc diacetate ammoniate are not extensively reported in the literature, the principles of coordination chemistry and computational studies on related zinc complexes allow for predictions of their molecular geometries and relative stabilities. The coordination number of the zinc ion and the spatial arrangement of the acetate (B1210297) and ammonia ligands are key determinants of isomerism in these complexes.

Computational studies on various zinc(II) complexes demonstrate the capability of DFT to predict geometries with high accuracy. For instance, DFT calculations have been successfully employed to determine the structures of zinc(II) Schiff base complexes, revealing diverse coordination environments.

In the solid state, the compound with the formula [Zn(acetate)₂(NH₃)₂] has been synthesized and characterized. In this complex, the zinc ion is coordinated to two acetate ligands and two ammonia molecules. The expected geometry for such a four-coordinate zinc(II) complex is tetrahedral, a common coordination geometry for zinc. DFT calculations would be crucial in determining the precise bond lengths and angles, as well as the electronic distribution within the molecule.

The stability of different potential isomers, such as cis- and trans-isomers in a hypothetical square planar geometry or different conformations of the acetate ligands, could be evaluated by comparing their DFT-calculated total energies. The isomer with the lowest energy would be predicted to be the most stable.

The interaction of ammonia with zinc-containing materials is a critical area of research, particularly in the context of gas capture and catalysis. DFT studies on zinc-based metal-organic frameworks (MOFs) provide significant insights into the adsorption mechanisms of ammonia, which are analogous to the interactions in zinc diacetate ammoniate.

Studies on zinc-trimesic acid (ZnBTC) and 2-methylimidazole (B133640) zinc salt (ZIF-8) have revealed distinct ammonia adsorption behaviors. For the ZnBTC framework, both physical and chemical adsorption play a role, with a strong coordination interaction observed between the nitrogen atom of the ammonia molecule and the zinc atom in the framework mdpi.comresearchgate.net. In contrast, the adsorption of ammonia in the ZIF-8 framework is primarily physical due to steric hindrance around the zinc centers mdpi.comresearchgate.net.

DFT calculations have been instrumental in elucidating these mechanisms by:

Calculating Adsorption Energies: The strength of the ammonia-zinc interaction can be quantified by calculating the adsorption energy. A higher negative value indicates a stronger, more favorable interaction.

Analyzing Charge Transfer: DFT can be used to analyze the charge transfer between the ammonia molecule and the zinc center upon adsorption, providing insight into the nature of the chemical bond formed.

Visualizing Molecular Orbitals: The interaction can be further understood by examining the overlap of the molecular orbitals of ammonia and the zinc-based framework.

Zinc-Based FrameworkAmmonia Intake (mmol/g at 298 K)Primary Adsorption Mechanism
ZnBTC11.37Physical and Chemical Adsorption mdpi.comresearchgate.net
ZIF-81.26Physical Adsorption mdpi.comresearchgate.net

Molecular Dynamics Simulations for Ligand Dynamics and Interactions

MD simulations of aqueous zinc(II) have shown that the hydrated zinc ion, primarily existing as [Zn(H₂O)₆]²⁺, can undergo solvent exchange events where water molecules from the first coordination shell are replaced by those from the bulk solvent. A similar process can be envisaged for zinc diacetate ammoniate in solution, where ammonia or acetate ligands could exchange with solvent molecules.

Key insights that could be gained from MD simulations of zinc diacetate ammoniate include:

Ligand Exchange Rates: The frequency and mechanism of ammonia and acetate ligands detaching from and reattaching to the zinc center.

Conformational Dynamics: The flexibility of the acetate ligands and the rotational and vibrational motions of the coordinated ammonia molecules.

Solvent Effects: The structure of the solvent shell around the complex and its influence on the stability and dynamics of the zinc diacetate ammoniate.

Mechanistic Insights into Reaction Pathways and Intermediate Formation

The formation of zinc diacetate ammoniate is a precursor step in various synthetic routes, notably in the preparation of zinc oxide (ZnO) nanomaterials. While detailed computational studies on the reaction mechanism are scarce, experimental observations combined with general chemical principles provide insights into the plausible reaction pathways and the formation of intermediates.

The reaction between zinc acetate and ammonia in a solvent typically involves the coordination of ammonia molecules to the zinc(II) ion, displacing water or other solvent molecules that may be initially coordinated. This is a ligand substitution reaction.

In the synthesis of ZnO, the zinc-ammonia complex acts as a precursor that undergoes subsequent hydrolysis and condensation reactions. The role of ammonia is not only as a ligand but also as a pH modifier, which influences the formation of zinc hydroxide (B78521) and ultimately zinc oxide.

Potential intermediates in the formation of zinc diacetate ammoniate from zinc acetate could include species with varying numbers of coordinated ammonia molecules, such as [Zn(acetate)₂(NH₃)] and [Zn(acetate)(NH₃)₂]⁺, depending on the reaction conditions. Computational studies could play a vital role in determining the structures and relative energies of these intermediates, thereby mapping out the most favorable reaction pathway.

Correlation Analysis of Spectroscopic Data with Computational Models

A powerful approach in modern chemistry is the combination of experimental spectroscopic techniques with computational modeling to gain a deeper understanding of molecular structure and bonding. For zinc diacetate ammoniate, this would involve correlating experimental spectra with those predicted by computational methods like DFT.

For instance, the vibrational frequencies calculated from DFT can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. This comparison can aid in the assignment of vibrational modes and confirm the coordination environment of the zinc ion. In studies of ammonia adsorption on ZnBTC, the appearance of new peaks in the FTIR spectrum corresponding to N-H stretching and Zn-NH₃ bending vibrations after ammonia absorption confirms the coordination of ammonia to the zinc centers, a finding that can be supported by DFT frequency calculations researchgate.net.

Similarly, computed electronic transitions can be correlated with experimental UV-Vis spectra to understand the electronic structure of the complex. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to provide further structural confirmation. While specific studies performing this correlation for zinc diacetate ammoniate are not prevalent, the methodology is well-established for other zinc complexes and represents a valuable avenue for future research on this compound.

Advanced Research Applications of Zinc Diacetate Ammoniate Complexes and Derived Materials

Precursors for Advanced Zinc Oxide Materials

Zinc diacetate ammoniate complexes are pivotal in the bottom-up synthesis of zinc oxide nanomaterials. The coordinated amine ligands play a crucial role in directing the growth and final morphology of the ZnO crystals, enabling the fabrication of materials with tailored properties for a range of technological applications.

Synthesis of ZnO Nanorods, Nanodisks, and Nanofilms

The use of zinc diacetate in conjunction with ammonia (B1221849) or amine-based compounds allows for precise control over the synthesis of various ZnO nanostructures.

ZnO Nanorods: The ammonia-assisted hydrolysis of zinc acetate (B1210297) is a prominent method for producing ZnO nanorods. In this process, the concentration of ammonia is a critical parameter that influences the dimensions of the resulting nanorods. By adjusting the ammonia concentration, researchers can manipulate the diameter and length of the ZnO nanorods, tailoring them for specific applications such as in photoelectrochemical cells. researchgate.netresearchgate.net For instance, one-dimensional ZnO nanorod arrays can be grown on substrates via a simple, rapid, and low-temperature ammonia-assisted hydrolysis technique. researchgate.net

ZnO Nanodisks: Hexagonal ZnO nanodisks have been successfully synthesized through a sol-gel approach using zinc acetate dihydrate and ammonia hydroxide (B78521) as precursors. researchgate.nete3s-conferences.org In this method, the amount of ammonia hydroxide plays a significant role in determining the diameter of the nanodisks. The formation of these nanodisks is facilitated by the suppression of preferential growth along the researchgate.net direction, which allows for lateral growth in the <01ī0> directions. researchgate.nete3s-conferences.org

ZnO Nanofilms: Zinc diacetate ammoniate complexes are also utilized as single-source precursors for the fabrication of ZnO thin films via techniques like spray pyrolysis. A simple method for creating ZnO nanofilms composed of vertical arrays of quasi-one-dimensional ZnO nanostructures involves the 1D crystal growth of nanoseeds through a rapid hydrolysis process of zinc salts in the presence of ammonia at room temperature. researchgate.net

Fabrication of Nitrogen-Doped ZnO

The ammonia ligands in zinc diacetate ammoniate serve as a convenient and effective nitrogen source for the in-situ doping of ZnO during its synthesis. This is a significant advantage as nitrogen is a key p-type dopant for ZnO, a material that is naturally n-type. The ability to incorporate nitrogen during the material's formation opens up possibilities for fabricating ZnO-based p-n junctions and other electronic devices.

Research has demonstrated that nitrogen-containing precursors, such as zinc acetate amines, are a potential means to incorporate nitrogen during the growth of ZnO. rsc.org One approach involves the deposition of nitrogen-doped ZnO thin films by metal-organic chemical vapour deposition (MOCVD) using a compound precursor of zinc acetate and ammonium (B1175870) acetate. The ratio of ammonium acetate to zinc acetate in the precursor can be varied to control the level of nitrogen incorporation. mdpi.com

Influence on Crystal Size, Shape, and Preferred Orientation of ZnO

The amine ligands in [Zn(acetate)2(amine)x] complexes, including the ammoniated form, have a profound impact on the resulting ZnO's crystal size, shape, and preferred crystallographic orientation.

Crystal Size and Shape: The choice of the amine ligand and the precipitation conditions (e.g., temperature and rate of precipitation) can be used to tune the morphology of the resulting ZnO particles. escholarship.org Slow precipitation at higher temperatures can produce micron-scale particles with morphologies such as hexagonal plates, rods, and needles. escholarship.org In contrast, rapid precipitation at lower temperatures tends to yield nanoparticles with sizes ranging from 21–45 nm. escholarship.org The specific amine used in the precursor complex directly influences the aspect ratio of the ZnO crystals. escholarship.org Shape-controlled synthesis of ZnO microstructures has been demonstrated using zinc acetate hydrate (B1144303) as the precursor and ammonia as a pH buffering agent and a source for zinc-ammonia complexes. mdpi.com

Preferred Orientation: The use of zinc diacetate ammoniate precursors can also influence the preferred crystallographic orientation of ZnO thin films. For example, thin films of ZnO prepared by spray pyrolysis using these precursors have been shown to exhibit a (100) preferred orientation. This control over the crystal orientation is crucial for applications where anisotropic properties of the material are exploited.

Table 1: Influence of Amine Precursor on ZnO Nanoparticle Properties This table is interactive. Click on the headers to sort the data.

Precursor Amine Synthesis Condition Resulting ZnO Morphology Average Particle Size (nm)
Ammonia Hydrolysis Nanorods Diameter: 18-40, Length: 87-110
Ammonia Sol-Gel Hexagonal Nanodisks Diameter dependent on NH4OH amount
Ethylenediamine (B42938) Slow Precipitation (95°C) High Aspect Ratio Crystals Micron-scale
Ethylenediamine Rapid Precipitation (65°C) Nanoparticles 45
2-Thiazolamine Rapid Precipitation (65°C) Nanoparticles 34
Hydrazine Rapid Precipitation (65°C) Nanoparticles 27
Tris(hydroxymethyl)aminomethane Rapid Precipitation (65°C) Nanoparticles 20

Components in Metal-Organic Frameworks (MOFs) Research

While the direct use of pre-synthesized "Zinc diacetate, ammoniate" as a building block in MOF synthesis is not extensively documented, the underlying chemistry involving zinc acetate and ammonia plays a crucial role in the formation and properties of certain zinc-based MOFs. The presence of ammonia can influence the coordination environment of the zinc ions and facilitate the deprotonation of organic linkers, thereby guiding the assembly of the framework.

Design and Synthesis of Zinc-Based MOFs for Gas Adsorption

Zinc-based MOFs are a prominent class of porous materials investigated for gas adsorption and storage due to their high surface areas and tunable pore structures. The synthesis of these MOFs often involves the reaction of a zinc salt, such as zinc acetate, with an organic linker in a suitable solvent.

The role of ammonia in the synthesis of zinc-based MOFs is particularly interesting. For instance, in the anodic deposition of zeolitic imidazolate framework-8 (ZIF-8) films, the addition of excess ammonia hydroxide leads to the formation of the Zn(NH3)42+ complex. This complex formation is crucial as it promotes the coordination of the 2-methylimidazole (B133640) linker with the Zn2+ ion. The Zn2+ cation then attracts electrons from the linker, weakening the N-H bond and lowering the free energy required for deprotonation. This ammonia-assisted deprotonation strategy enables the aqueous deposition of ZIF-8 films at room temperature. researchgate.net

Furthermore, the choice of zinc precursor and reaction conditions can be tailored to design MOFs with specific gas adsorption properties. For example, zinc-based MOFs have been designed for the selective adsorption of gases like CO2 and ammonia. mdpi.comrsc.org The interaction between the gas molecules and the MOF can be physical or chemical, with the open metal sites in the zinc centers often playing a key role in the chemisorption of molecules like ammonia. mdpi.com

Tailoring MOF Properties via Organic Linkers and Zinc Coordination

The properties of zinc-based MOFs can be precisely tuned by modifying the organic linkers and controlling the coordination environment of the zinc ions. The organic linkers dictate the pore size, shape, and functionality of the resulting framework, while the coordination of the zinc center influences the structural stability and the availability of active sites for gas adsorption and catalysis.

The selection of organic linkers with different functional groups or lengths allows for the systematic variation of the MOF's properties. For example, using linkers with specific functional groups can introduce active sites for enhanced gas adsorption. In the context of ammonia adsorption, the coordination of ammonia molecules to the zinc centers within the MOF is a key mechanism. mdpi.com

The presence of ammonia during synthesis can influence the final structure of the MOF by altering the coordination sphere of the zinc ions. While not a direct use of a pre-formed ammoniated complex, the in-situ formation of zinc-ammonia complexes can direct the assembly of the organic linkers around the metal centers, potentially leading to different framework topologies and, consequently, different gas adsorption behaviors. This highlights the importance of understanding the role of all components in the reaction mixture, including additives like ammonia, in tailoring the final properties of the MOF.

Catalytic Applications in Chemical Transformations

Zinc diacetate ammoniate complexes serve as valuable precursors for synthesizing catalytically active materials. The thermal decomposition of these complexes yields materials such as zinc oxide and mixed metal oxides like zinc molybdate (B1676688), which are investigated for their catalytic prowess in a variety of chemical reactions. These derived materials offer unique electronic and structural properties that are beneficial for catalysis, moving beyond specific, large-scale industrial processes to more specialized research applications. The focus of this research often lies in leveraging the semiconductor properties and the nature of the metal sites to drive reactions.

Photocatalytic Activity of Derived Zinc Molybdates and Zinc Oxide

Materials derived from zinc diacetate ammoniate precursors, notably zinc oxide (ZnO) and zinc molybdate (ZnMoO₄), have demonstrated significant potential as photocatalysts. These semiconductor materials can harness light energy to generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) capable of degrading organic pollutants.

Zinc oxide nanoparticles, synthesized from precursors like zinc acetate dihydrate and ammonium hydroxide, exhibit effective photocatalytic activity. iaea.orgresearchgate.net The properties of the resulting ZnO, such as crystal size, surface area, and optical band gap, are influenced by the synthesis conditions. iaea.orgresearchgate.net Studies have shown that ZnO nanoparticles with a hexagonal wurtzite structure and average crystal sizes between 18-21 nm can effectively degrade organic dyes like eosin-Y and methyl orange under ultraviolet illumination. iaea.org The degradation efficiency is directly correlated with the specific surface area of the nanoparticles. iaea.org Similarly, using various zinc-acetate-amine complexes as precursors allows for the tuning of ZnO nanoparticle morphology, size, and subsequent photocatalytic activity in the degradation of dyes such as malachite green. mdpi.comglobalauthorid.comnih.gov Research indicates that ZnO powders with less residual organic material from the precursor tend to show faster degradation rate constants. mdpi.comglobalauthorid.com

Zinc molybdate (ZnMoO₄), another material derivable from related precursors, is also a promising photocatalyst for the degradation of organic dyes. mdpi.com The photocatalytic efficiency of ZnMoO₄ is highly dependent on its preparation route and crystalline phase. mdpi.comresearchgate.net For instance, different phases and morphologies, such as monoclinic plates and triclinic rod-bundles, can be synthesized, each exhibiting different levels of photocatalytic performance in the degradation of rhodamine B (RhB). researchgate.net Studies have shown degradation efficiencies of up to 98% for RhB using a calcined β-ZnMoO₄ plate. researchgate.net The primary reactive species in these photocatalytic processes are often identified as superoxide (B77818) radicals (•O₂⁻) and holes (h⁺). researchgate.netepa.gov The band gap of zinc molybdate, typically in the range of 2.71-3.05 eV, allows it to be activated by UV or near-visible light. researchgate.netepa.gov

Detailed findings from various studies on the photocatalytic degradation of organic dyes are summarized in the table below.

PhotocatalystPrecursor SystemTarget PollutantKey Findings
ZnO Nanoparticles Zinc acetate dihydrate & Ammonium hydroxideEosin-Y, Methyl OrangeDegradation efficiency correlated with high specific surface area (18.17–21.67 m²/g); rate constants up to 6.75 × 10⁻³/min. iaea.org
ZnO Nanoparticles [Zn(acetate)₂(amine)ₓ] complexesMalachite GreenNanoparticle size (21–45 nm) and residual organic content influence photocatalytic rate; [Zn(acetate)₂(hydrazine)₂] precursor yielded ZnO with the fastest rate. mdpi.comnih.gov
ZnMoO₄ [Zn(NH₃)₄]MoO₄@2H₂OCongo RedThe derived ZnMoO₄ and an intermediate, NH₄Zn(OH)MoO₄, are active photocatalysts, significantly accelerating dye degradation. mdpi.com
β-ZnMoO₄ Hydrothermal synthesisRhodamine B (RhB)Calcined β-ZnMoO₄ plates showed the highest activity, with up to 98% degradation of RhB. researchgate.netepa.gov
ZnMoO₄ Green synthesis using Moringa oleifera leaf extractMethylene BlueNanoparticles with a crystalline size of 24.9 nm achieved a degradation efficiency of around 92.8% after 190 minutes. nih.gov

Exploration of Lewis Acidity in Catalytic Sites

The catalytic activity of materials derived from zinc diacetate ammoniate is fundamentally linked to the Lewis acidic nature of the zinc(II) ion. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In heterogeneous catalysis, the Zn²⁺ centers on the surface of materials like ZnO act as Lewis acid sites. These sites are crucial for activating substrate molecules, making them more susceptible to chemical transformation.

Zinc is a redox-inactive d¹⁰ ion, meaning it does not participate directly in redox reactions. libretexts.org Instead, its primary catalytic role is to function as a Lewis acid. libretexts.orgeurekaselect.com In organic synthesis, zinc acetate itself is recognized as an affordable and low-hazard Lewis acid catalyst for various transformations. eurekaselect.comresearchgate.net When incorporated into a solid-state structure like zinc oxide, these Lewis acidic properties are maintained at the surface.

The exploration of this Lewis acidity is central to understanding reaction mechanisms. For example, in the condensation-cyclodehydration reaction to form oxazolines, zinc-based catalysts like zinc benzoates (analogous to acetates) activate ester substrates. nih.gov This activation facilitates the nucleophilic attack by an amino alcohol, a key step in the reaction pathway. nih.gov While the specific nuclearity of the active zinc site (mononuclear vs. polynuclear cluster) can vary, the fundamental principle of Lewis acid activation of a substrate remains consistent. nih.gov The strength of the Lewis acidity can be tuned by the coordination environment of the zinc center, which in turn influences the catalytic activity. nih.govnih.gov

Research in Electrochemical Systems and Sensor Development

The unique semiconducting and surface properties of materials derived from zinc diacetate ammoniate, particularly zinc oxide, make them highly suitable for applications in electrochemical systems, with a significant focus on chemical sensor development. ZnO is an n-type semiconductor with a wide band gap (around 3.37 eV) and high exciton (B1674681) binding energy, properties that are advantageous for sensor devices. acs.org

Research has been directed towards fabricating ZnO-based sensors for the detection of various gases, including ammonia (NH₃). researchgate.netijsr.net The sensing mechanism relies on the change in the electrical resistance of the ZnO material upon exposure to the target gas. Oxygen molecules from the air adsorb onto the ZnO surface, capturing free electrons from the conduction band and creating a depletion layer with high resistance. When a reducing gas like ammonia is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This process leads to a decrease in the electrical resistance of the sensor, which can be measured and correlated to the gas concentration. ijsr.net

Zinc acetate (often in combination with an ammonia source like urea (B33335) or ammonium hydroxide) is a common precursor for synthesizing ZnO nanostructures for these sensor applications. acs.orgresearchgate.net The morphology of the ZnO nanostructures—such as nanorods or thin films—plays a critical role in the sensor's performance, including its sensitivity and response time. researchgate.net For instance, ZnO nanorod arrays can provide a large surface area and nanoscale gaps that facilitate gas diffusion and provide numerous adsorption sites. researchgate.net Studies have shown that the performance of photoelectrochemical cells and sensors can be tuned by controlling the concentration of the zinc acetate and ammonia precursors during the synthesis of ZnO nanorods. researchgate.netresearchgate.net Furthermore, doping ZnO with other elements can enhance its sensing properties by modifying the crystallite size and electron density, potentially lowering the optimal operating temperature for ammonia detection. ijsr.net

Environmental Fate and Interactions of Zinc Diacetate Ammoniate in Research Contexts

Degradation Pathways in Soil Systems

Once introduced into the soil, zinc diacetate, ammoniate undergoes degradation, primarily driven by microbial activity. illinois.edu Studies utilizing carbon-14 (B1195169) labeled ZAA (¹⁴C-ZAA) have demonstrated that the acetate (B1210297) component of the compound breaks down, releasing carbon dioxide (¹⁴CO₂). researchgate.nettandfonline.com This process confirms the biodegradation of the organic portion of the compound.

The rate and extent of this degradation are influenced by several soil and environmental factors:

Microbial Activity : The degradation of ZAA is significantly dependent on the soil's microbial population. In laboratory incubation experiments, the recovery of ¹⁴C from non-sterilized soils was less than 17%, while it ranged from 72% to 94% in sterilized soils over 8 days. illinois.edu This difference indicates that microorganisms are instrumental in assimilating and breaking down the acetate molecule. illinois.edutandfonline.com The acetate can serve as an energy source for these microorganisms. tandfonline.com

Soil Type : The physical and chemical characteristics of the soil, such as texture (sandy, silt, and clay loam), influence the rate of CO₂ release. illinois.edutandfonline.com

Environmental Conditions : Factors like temperature and soil moisture content also play a role. Preliminary studies have shown that high temperatures and low to moderate soil water levels tend to favor the release of CO₂ from ZAA. tandfonline.com

Research has shown that the amount of CO₂ released from the acetate component accounts for a small fraction, less than 0.06%, of the total carbon applied, indicating that other processes are also involved in the fate of the carbon from the acetate molecule. researchgate.nettandfonline.com

Interaction with Soil Components and Nutrient Cycling

The application of this compound influences the complex web of interactions within the soil matrix. Its efficiency and behavior are governed by the soil's physical and chemical properties, including pH, temperature, and water content. tandfonline.com

Upon degradation, the components of ZAA interact with the soil environment. The acetate molecule provides a readily available carbon source for soil microbes, potentially stimulating microbial activity. tandfonline.com The zinc cation (Zn²⁺) becomes part of the soil's nutrient pool, where its availability to plants is governed by soil pH, organic matter content, and the presence of other ions.

Furthermore, the application of ZAA has been shown to affect the nutrient dynamics of the treated plants. Studies on maize have indicated that treatment with ZAA can influence the uptake of other essential micronutrients. illinois.edutandfonline.com

Increased Uptake : Application of ZAA at concentrations of 0.85 and 8.5 ppm increased the content of copper (Cu) and iron (Fe) in maize seedlings. illinois.edutandfonline.com

Linear Response : A positive linear relationship was observed between increasing ZAA concentrations and the boron (B) content in the shoots of maize genotypes. illinois.edutandfonline.com

No Significant Effect : The concentrations of key macronutrients and secondary nutrients like calcium (Ca), potassium (K), magnesium (Mg), and phosphorus (P) were not significantly affected, although a slight upward trend was noted at the 0.85 and 8.5 ppm treatment levels. illinois.edutandfonline.com

These interactions suggest that the effects of this compound extend beyond simply supplying zinc, potentially influencing the broader nutrient cycling and availability in the rhizosphere.

Academic Studies on Plant Uptake and Metabolic Effects (e.g., Cytokinin Enhancement in Corn)

Research has extensively documented the uptake of this compound components by plants and its subsequent metabolic effects, particularly in corn (Zea mays L.). researchgate.nettandfonline.com Using isotopic tracers (¹⁴C-ZAA and ⁶⁵Zn-ZAA), scientists have tracked the movement of the compound's constituents into and within corn seedlings. researchgate.nettandfonline.com

The uptake and distribution were found to be differential:

The ¹⁴C from the acetate was absorbed by the plant, with higher concentrations found in the stem and roots compared to the leaves. researchgate.nettandfonline.com

The ⁶⁵Zn was detected in most parts of the plant, indicating systemic distribution. researchgate.nettandfonline.com

A significant finding from these academic studies is the role of ZAA in modulating plant hormone levels. Research has demonstrated that ZAA enhances the levels of cytokinins in the root and/or shoot tissues of corn seedlings. researchgate.nettandfonline.com Cytokinins are a class of plant hormones that promote cell division and growth. This hormonal enhancement is believed to be a secondary regulatory effect of ZAA that contributes to improved productivity, complementing the primary nutritional benefit of supplying zinc. researchgate.nettandfonline.com This effect has been linked to increased grain yield in field corn, specifically through an increase in the weight per kernel. researchgate.net

Further studies have shown that low concentrations (0.85 and 8.5 ppm) of ZAA can promote early seedling growth in maize, increasing total seminal root length as well as shoot and root dry weight. illinois.edutandfonline.com

Table 2: Summary of Research Findings on Plant Uptake and Metabolic Effects of this compound (ZAA) in Corn

Aspect StudiedKey Research FindingReference Index
Component Uptake & Distribution¹⁴C (from acetate) is higher in stems and roots; ⁶⁵Zn is found in most plant parts. researchgate.nettandfonline.com
Metabolic/Hormonal EffectEnhances cytokinin levels in root and/or shoot tissues. researchgate.nettandfonline.com
Agronomic EffectIncreases grain yield, primarily by increasing weight per kernel. researchgate.net
Seedling Growth EffectAt low concentrations, increases seminal root length, and shoot and root dry weight. illinois.edutandfonline.com

Future Research Directions and Challenges in Zinc Diacetate Ammoniate Complex Chemistry

Elucidating Undetermined Crystal Structures and Polymorphism

A significant gap in the current understanding of zinc diacetate ammoniate lies in the definitive characterization of its crystal structure. While the structures of related compounds like anhydrous zinc acetate (B1210297) and zinc acetate dihydrate are well-documented, the ammoniated complex presents a more elusive target.

Anhydrous Zinc Acetate: In its anhydrous form, the zinc ion is coordinated to four oxygen atoms in a tetrahedral geometry. These tetrahedra are interconnected by acetate ligands, forming a polymeric structure. wikipedia.orgchemeurope.com

Zinc Acetate Dihydrate: In the dihydrate, the coordination environment of the zinc ion shifts to octahedral, with both acetate groups acting as bidentate ligands. wikipedia.orgchemeurope.com

In contrast, reports on the synthesis of diamminediacetatozinc(II), [Zn(CH₃COO)₂(NH₃)₂], indicate that the compound precipitates as a white powder composed of poorly defined crystals. nih.gov This lack of well-defined single crystals has hampered detailed X-ray diffraction studies, leaving its precise solid-state structure, including bond lengths, angles, and intermolecular interactions, undetermined.

Future research must prioritize the development of crystallization techniques that can yield single crystals of sufficient quality for structural elucidation. Furthermore, the potential for polymorphism—the existence of multiple crystalline forms—in zinc diacetate ammoniate remains an unexplored frontier. As seen in other coordination compounds like homochiral zinc phosphonates, polymorphism can be induced by factors such as temperature or the presence of other molecules. nih.gov Investigating whether different synthetic conditions can lead to various polymorphs of zinc diacetate ammoniate is crucial, as different crystal packings can significantly influence the material's physical and chemical properties, including its decomposition behavior and reactivity as a precursor.

Comprehensive Understanding of Solid-Phase Quasi-Intramolecular Hydrolysis

The concept of solid-phase quasi-intramolecular hydrolysis represents a fascinating and complex reaction pathway in coordination compounds, yet it is poorly understood in the context of zinc diacetate ammoniate. This type of reaction, observed in other ammine complexes like [Zn(NH₃)₄]MoO₄·2H₂O, involves the hydrolysis of the complex even in the absence of significant external water. mdpi.comdntb.gov.ua

In the case of tetraamminezinc(II) molybdate (B1676688) dihydrate, it is proposed that enclathrated (caged) water molecules participate in a mechanism that involves the successive substitution of ammonia (B1221849) ligands. mdpi.com This process can lead to the formation of new polymeric structures and the release of ammonia. mdpi.com

A primary challenge for future research is to investigate whether a similar phenomenon occurs in zinc diacetate ammoniate, particularly if it is synthesized or stored under conditions where it might incorporate or adsorb water molecules. Key research questions include:

Does zinc diacetate ammoniate undergo hydrolysis in the solid state when exposed to ambient humidity?

Can coordinated or lattice water molecules displace the ammonia or acetate ligands without the compound dissolving?

What are the products of such a reaction, and what mechanisms govern their formation?

Answering these questions will require sophisticated analytical techniques capable of probing solid-state transformations, such as variable-temperature infrared spectroscopy, thermogravimetric analysis coupled with mass spectrometry (TGA-MS), and solid-state NMR. A thorough understanding of this potential hydrolysis pathway is critical for determining the stability, shelf-life, and reactivity of zinc diacetate ammoniate as a precursor material.

Exploring Novel Synthetic Pathways for Enhanced Control over Product Properties

The properties of materials derived from zinc diacetate ammoniate, such as zinc oxide, are intrinsically linked to the characteristics of the precursor itself. Therefore, developing novel synthetic pathways to control the properties of the ammoniate complex is a key research objective.

Current synthesis of [Zn(acetate)₂(NH₃)₂] often involves the reaction of zinc acetate dihydrate with aqueous ammonia in a solvent like methanol (B129727). nih.gov Another approach involves preparing a stock solution by dissolving zinc oxide in a cooled mixture of acetic acid and aqueous ammonia.

Synthesis of [Zn(acetate)₂(NH₃)₂]
Reactant 1Reactant 2SolventProcedureYield
Zinc acetate dihydrate (46 mmol)Aqueous ammonia (10 mL, 28%)Methanol (25 mL)Solution stirred for six days, then evaporated to dryness. Product dried at 100°C in NH₃ flow.100%

Data sourced from Synthesis and characterization of [Zn(acetate)2(amine)x] compounds. nih.gov

Future research should explore beyond these conventional methods to achieve finer control over particle size, morphology, and purity of the ammoniate complex. Promising avenues include:

Solvothermal/Hydrothermal Methods: Utilizing elevated temperatures and pressures could influence the crystallization process and potentially yield different polymorphs or morphologies.

Microwave-Assisted Synthesis: This technique can offer rapid and uniform heating, potentially leading to more homogeneous products with controlled particle sizes.

Deep Eutectic Solvents (DES): The use of novel solvent systems, such as Type IV DES formed by mixing a zinc salt with urea (B33335), presents a "green" and unexplored pathway for synthesizing zinc-containing complexes and could be adapted for zinc diacetate ammoniate. cnr.it

Precursor Concentration Control: As demonstrated in the synthesis of ZnO nanorods, systematically varying the concentration of zinc acetate and ammonia precursors can directly influence the morphology of the resulting material. researchgate.net Applying this principle to the synthesis of the ammoniate complex itself could provide a powerful tool for tuning its properties.

Enhanced control over the precursor's properties will, in turn, allow for more precise control over the characteristics of functional materials derived from it. mdpi.comboisestate.edu

Advanced Mechanistic Studies of Coordination and Decomposition Processes

The thermal decomposition of zinc diacetate ammoniate to form zinc oxide is a key process for its application as a precursor. nih.gov While it is known that the decomposition temperature is influenced by the amine ligand, the detailed step-by-step mechanism remains unclear. nih.gov

Studies on the decomposition of related compounds provide a framework for what might be occurring. The thermal decomposition of zinc acetate, for example, proceeds between 110-350 °C with the release of gaseous products like acetic acid, acetone (B3395972), and CO₂. core.ac.uk When nitrogen-containing ligands are present, the evolution of NH₃ and NO can also occur. core.ac.uk For some complexes, the process may involve the formation of intermediates, such as the oxo-bridged "basic zinc acetate," Zn₄O(CH₃COO)₆, which forms upon heating zinc acetate in a vacuum. chemeurope.com

Future research must employ advanced analytical techniques to unravel the complex coordination and decomposition pathways. This includes:

In-situ Spectroscopic Analysis: Techniques like in-situ X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) can monitor changes in the crystal structure and chemical bonding as the compound is heated.

Evolved Gas Analysis (EGA): Coupling thermogravimetric analysis with mass spectrometry (TGA-MS) or gas chromatography (TGA-GC) can identify the specific molecules released at each stage of decomposition. core.ac.uk

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model potential reaction intermediates and transition states, providing theoretical insight into the most likely decomposition pathways.

A detailed mechanistic understanding will enable the optimization of decomposition conditions (e.g., temperature ramps, atmosphere) to produce final materials, like ZnO, with desired purity, crystallinity, and defect structures.

Development of New Functional Materials from Ammoniate Precursors with Tunable Properties

One of the most promising research directions for zinc diacetate ammoniate is its use as a precursor for advanced functional materials, primarily zinc oxide (ZnO). The choice of the amine ligand in [Zn(acetate)₂(amine)ₓ] complexes is a critical factor that influences the properties of the resulting ZnO. mdpi.comnih.gov

Effect of Amine Precursor on ZnO Formation Temperature
Amine in [Zn(acetate)₂(amine)ₓ] PrecursorZnO Formation Temperature (°C, in Air)
Benzylamine (B48309)335
Ammonia340
Ethylenediamine (B42938)400
Tris(hydroxymethyl)aminomethane590

Data sourced from Synthesis and characterization of [Zn(acetate)2(amine)x] compounds. nih.gov

Research has shown that using [Zn(acetate)₂(NH₃)₂] as a precursor leads to ZnO with specific characteristics. For instance, pyrolysis of the ammonia complex yields poorly defined ZnO crystals approximately 80 nm in diameter. nih.gov When used in alkali precipitation methods, the amine precursor can be used to tune the particle size and morphology of ZnO, producing hexagonal plates, rods, and needles. mdpi.comnih.gov

Future work should focus on leveraging this precursor to create a wider range of functional materials with precisely controlled properties:

Nitrogen-Doped ZnO: A key challenge is to use the ammonia ligands in the precursor to effectively incorporate nitrogen into the ZnO lattice, creating a p-type semiconductor. nih.gov Current methods have shown only minimal nitrogen incorporation, likely due to the formation of volatile nitrogen oxides during decomposition. nih.gov New decomposition strategies under controlled atmospheres are needed.

Hierarchical Structures: By controlling precipitation or decomposition conditions, it may be possible to assemble ZnO nanoparticles derived from the ammoniate precursor into complex, hierarchical structures with enhanced surface area for applications in catalysis and sensing.

Composite Materials: The ammoniate complex could be co-decomposed with other metal precursors to synthesize mixed-metal oxides or decorated ZnO structures in a single step, opening avenues for new catalytic and electronic materials.

The central challenge is to move from observing the influence of the precursor to precisely controlling it, enabling the rational design of materials with properties tailored for specific applications.

Deeper Insights into Environmental Speciation and Long-Term Ecological Impact from a Research Perspective

When any zinc compound is introduced into the environment, its ultimate impact is governed by the chemical forms, or species, it adopts in soil and water. researchgate.net From a research perspective, a significant challenge is to understand the specific environmental fate of zinc diacetate ammoniate. Upon release, the complex is expected to dissociate, releasing zinc (Zn²⁺), acetate, and ammonia ions. While the acetate and ammonia will enter biogeochemical cycles, the environmental behavior of the zinc ion is of primary concern. industrialchemicals.gov.au

The speciation of the released Zn²⁺ is highly dependent on the characteristics of the receiving environment: industrialchemicals.gov.auindustrialchemicals.gov.au

pH: In acidic conditions, the free hydrated zinc ion (Zn²⁺) is the dominant species. As pH increases above 7, zinc tends to sorb more readily to particles and can precipitate as hydroxides, carbonates, or other insoluble forms. industrialchemicals.gov.autaylorfrancis.com

Water Hardness and Salinity: The presence of other ions can lead to the formation of various inorganic complexes, such as zinc sulfate (B86663) or chloro-complexes. industrialchemicals.gov.au

Dissolved Organic Matter (DOM): Zinc can form complexes with DOM, which can affect its mobility and bioavailability. industrialchemicals.gov.au

The toxicity of zinc to aquatic life is predominantly caused by the free Zn²⁺ ion. industrialchemicals.gov.au Therefore, the environmental risk is highest in conditions that favor this species, such as in soft waters with low pH and low organic content. industrialchemicals.gov.au

Future research must focus on building predictive models for the speciation and long-term impact specifically resulting from zinc diacetate ammoniate. This requires:

Dissolution and Dissociation Studies: Quantifying the rates of dissolution and dissociation of the solid complex under various environmentally relevant conditions (e.g., different pH values, presence of organic acids).

Modeling Environmental Speciation: Using geochemical modeling software to predict the distribution of zinc species in different environmental compartments (e.g., agricultural soil, freshwater rivers, marine estuaries) following a hypothetical release.

Assessing Long-Term Transformation: Investigating how the initial zinc species transform over time through processes like sorption to clay minerals and iron oxides, precipitation, and potential re-dissolution as environmental conditions change. industrialchemicals.gov.au

A deeper understanding of these processes is essential for conducting comprehensive risk assessments and ensuring the environmentally sound management of this and related zinc compounds.

Q & A

Q. What is the optimal laboratory synthesis method for zinc diacetate?

Zinc diacetate is synthesized by reacting zinc oxide (ZnO) with acetic acid (CH₃COOH) under controlled conditions. A common protocol involves:

  • Dissolving ZnO in glacial acetic acid under gentle heating (60–80°C) with continuous stirring.
  • Filtering the solution to remove unreacted particles.
  • Crystallizing the product by cooling the filtrate, yielding the dihydrate form (Zn(CH₃COO)₂·2H₂O) .
  • Anhydrous zinc diacetate can be obtained by dehydrating the dihydrate at 100–120°C .

Key Parameters : Reaction stoichiometry, temperature control, and crystallization time affect yield and purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing zinc diacetate?

  • X-ray Diffraction (XRD) : Determines crystalline structure and hydration state (anhydrous vs. dihydrate) .
  • Infrared (IR) Spectroscopy : Identifies acetate ligand coordination (e.g., C=O stretching at ~1550 cm⁻¹) and water of crystallization .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability and dehydration/decomposition steps (e.g., dihydrate decomposition at ~100°C; anhydrous form stable up to 237°C) .
  • Elemental Analysis : Confirms Zn and acetate stoichiometry .

Table 1 : Key Properties of Zinc Diacetate Forms

PropertyAnhydrousDihydrate
Molecular FormulaZn(C₂H₃O₂)₂Zn(C₂H₃O₂)₂·2H₂O
Molecular Weight (g/mol)183.48219.50
Decomposition Temp (°C)237100
Density (g/cm³)-1.735
Sources:

Advanced Research Questions

Q. How does ammonia complexation influence the solubility and stability of zinc diacetate in aqueous systems?

Zinc diacetate reacts with aqueous ammonia to form tetraamminezinc(II) complexes ([Zn(NH₃)₄]²⁺), which enhance solubility at high pH (8–10). Key steps to study this interaction:

  • pH Titration : Monitor Zn²⁺ speciation using UV-Vis spectroscopy (absorption at ~220–250 nm for [Zn(NH₃)₄]²⁺) .
  • Stability Constants : Determine via potentiometric titrations, accounting for competing equilibria (e.g., hydroxide precipitation at pH > 10) .
  • Kinetic Studies : Assess complexation rates under varying NH₃ concentrations and ionic strengths .

Critical Insight : The [Zn(NH₃)₄]²⁺ complex dominates in ammoniacal solutions, but excess NH₃ may destabilize the system due to competing ligand interactions .

Q. How can researchers reconcile discrepancies in reported thermal decomposition temperatures of zinc diacetate?

Discrepancies arise from hydration state, heating rate, and atmospheric conditions:

  • Hydration Effects : Dihydrate decomposes at ~100°C (losing H₂O), while anhydrous forms degrade at ~237°C .
  • Methodological Variability : TGA under inert gas (N₂) vs. air alters decomposition pathways.
  • Recommendation : Standardize protocols (e.g., 10°C/min heating rate in N₂) and validate with complementary techniques like Differential Scanning Calorimetry (DSC) .

Q. What experimental design considerations are essential for studying zinc-ammine complex solubility?

  • pH Control : Use buffered ammonia solutions (e.g., NH₃/NH₄⁺ buffers) to maintain stability .
  • Ionic Strength : Adjust with KCl or NaCl to minimize activity coefficient errors.
  • Temperature Gradients : Explore solubility at 25°C vs. elevated temperatures to assess thermodynamic parameters (ΔH, ΔS) .
  • Competing Ligands : Account for anions (e.g., Cl⁻, SO₄²⁻) that may form alternate complexes .

Q. How should researchers address contradictions in spectroscopic data for zinc diacetate derivatives?

  • Cross-Validation : Combine XRD (structural), IR (functional groups), and NMR (solution-state dynamics) to resolve ambiguities .
  • Hydration State : Pre-dry samples or characterize under controlled humidity to isolate anhydrous vs. hydrated signals .
  • Computational Modeling : Use density functional theory (DFT) to predict vibrational spectra and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.